

# Chemical structure and stereochemistry of *cis*-1,2,3,6-Tetrahydrophthalic anhydride

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## Compound of Interest

Compound Name: *cis*-1,2,3,6-Tetrahydrophthalic anhydride

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## An In-Depth Technical Guide to *cis*-1,2,3,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of ***cis*-1,2,3,6-tetrahydrophthalic anhydride**. Detailed experimental protocols for its synthesis and characterization by modern spectroscopic techniques are presented. Furthermore, this guide illustrates the key reaction mechanisms involving this compound through detailed diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

## Chemical Structure and Stereochemistry

***cis*-1,2,3,6-Tetrahydrophthalic anhydride**, with the chemical formula  $C_8H_8O_3$ , is a cyclic dicarboxylic anhydride.<sup>[1]</sup> Its systematic IUPAC name is (3aR,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione. The molecule possesses a *cis*-fused bicyclic ring system, arising from the Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This synthesis route inherently establishes the *cis* stereochemistry at the bridgehead positions where the two rings

are fused. The molecule has a plane of symmetry, rendering the two carbonyl groups and the two bridgehead hydrogens chemically equivalent.

Molecular Structure:

## Physicochemical Properties

A summary of the key physicochemical properties of **cis-1,2,3,6-tetrahydrophthalic anhydride** is provided in the table below. The data has been compiled from various sources to ensure accuracy and reliability.

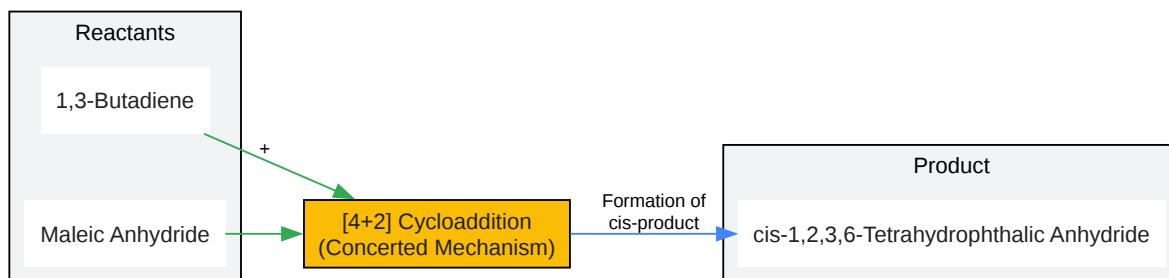
Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	[1]
Molecular Weight	152.15 g/mol	[2]
CAS Number	935-79-5	[1]
Appearance	White crystalline powder or flakes	[3]
Melting Point	97-103 °C	[4]
Boiling Point	195 °C at 6.7 kPa	[5]
Vapor Pressure	<0.01 mmHg at 20 °C	[6]
Solubility	Soluble in ethanol, acetone, chloroform, and benzene. Slightly soluble in petroleum ether. Reacts with water.	[5]
Density	1.20 g/cm <sup>3</sup> at 105 °C	[5]

## Synthesis

The primary and most efficient method for the synthesis of **cis-1,2,3,6-tetrahydrophthalic anhydride** is the Diels-Alder reaction.<sup>[3]</sup> This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene (1,3-butadiene) with a dienophile (maleic anhydride).  
<sup>[3]</sup>

## Reaction Mechanism: Diels-Alder Cycloaddition

The Diels-Alder reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring. The *cis* configuration of the dienophile is retained in the product, resulting in the characteristic stereochemistry of the anhydride.



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Caption: Diels-Alder synthesis of ***cis*-1,2,3,6-Tetrahydronaphthalic anhydride**.

## Experimental Protocol: Synthesis

The following protocol is adapted from the well-established procedure in *Organic Syntheses*.<sup>[7]</sup>

### Materials:

- Maleic anhydride (2 moles)
- Dry benzene (500 mL)
- 1,3-Butadiene (gas)
- Petroleum ether (35-60 °C boiling range)

### Apparatus:

- 2-L three-necked round-bottomed flask

- Efficient mechanical stirrer
- Gas inlet tube
- Thermometer
- Reflux condenser

**Procedure:**

- Assemble the apparatus in a well-ventilated fume hood.
- Place 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene into the flask.
- Begin stirring and heat the flask gently with a water bath to about 50 °C.
- Introduce a rapid stream of butadiene gas (0.6–0.8 L/min) through the gas inlet tube.
- The exothermic reaction will cause the temperature to rise to 70–75 °C within 15–25 minutes. Remove the water bath once the reaction is initiated.
- Continue the addition of butadiene for 2–2.5 hours, reducing the flow rate as the reaction proceeds.
- Once the reaction is complete, pour the hot solution into a 1-L beaker and cover it.
- Allow the solution to cool and then place it in an ice bath at 0–5 °C overnight to induce crystallization.
- Collect the crystalline product by vacuum filtration using a large Büchner funnel.
- Wash the crystals with 250 mL of cold petroleum ether.
- A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.
- Combine the crops and dry them in an oven at 70–80 °C to a constant weight. The expected yield is 93–97%.

# Spectroscopic Characterization

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectroscopy

- Experimental Protocol: A <sup>1</sup>H NMR spectrum can be recorded on a 300 or 500 MHz spectrometer. A sample is prepared by dissolving approximately 5-10 mg of the anhydride in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Expected Chemical Shifts and Peak Assignments:
  - ~6.0 ppm (m, 2H): Olefinic protons (-CH=CH-). The multiplicity is a multiplet due to coupling with the adjacent bridgehead protons.
  - ~3.4 ppm (m, 2H): Bridgehead protons (-CH-CO-). These appear as a multiplet due to coupling with the olefinic and methylene protons.
  - ~2.6 ppm (m, 4H): Methylene protons (-CH<sub>2</sub>-). These four protons are chemically equivalent due to the molecule's symmetry and appear as a multiplet.

### <sup>13</sup>C NMR Spectroscopy

- Experimental Protocol: A <sup>13</sup>C NMR spectrum can be acquired on the same instrument as the <sup>1</sup>H NMR. A higher concentration of the sample (20-50 mg) is typically required. The same deuterated solvents and internal standard can be used.
- Expected Chemical Shifts:
  - ~170 ppm: Carbonyl carbons (C=O).
  - ~125 ppm: Olefinic carbons (-CH=CH-).
  - ~40 ppm: Bridgehead carbons (-CH-CO-).
  - ~25 ppm: Methylene carbons (-CH<sub>2</sub>-).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Experimental Protocol: An FTIR spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent pellet. For ATR, the solid sample is placed directly onto the crystal. A background spectrum is recorded first, followed by the sample spectrum.
- Expected Absorption Bands:
  - $\sim 3050 \text{ cm}^{-1}$ : C-H stretching of the vinylic C-H bonds.
  - $\sim 2950 \text{ cm}^{-1}$ : C-H stretching of the aliphatic C-H bonds.
  - $\sim 1850 \text{ cm}^{-1}$  and  $\sim 1780 \text{ cm}^{-1}$ : Symmetric and asymmetric C=O stretching of the anhydride group. This pair of strong absorptions is characteristic of cyclic anhydrides.
  - $\sim 1650 \text{ cm}^{-1}$ : C=C stretching of the double bond.
  - $\sim 1230 \text{ cm}^{-1}$ : C-O-C stretching of the anhydride.

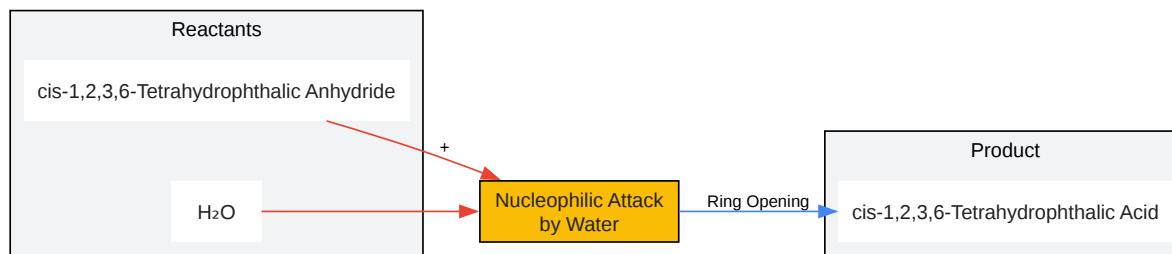
## Mass Spectrometry

- Experimental Protocol: Mass spectra can be recorded using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized.
- Expected Fragmentation Pattern:
  - $m/z = 152$ : Molecular ion peak  $[M]^+$ .
  - $m/z = 98$ : Loss of  $\text{C}_4\text{H}_6$  (butadiene) via a retro-Diels-Alder reaction, corresponding to the maleic anhydride radical cation.
  - $m/z = 78$ : A significant peak corresponding to the loss of CO and  $\text{CO}_2$  from the molecular ion, resulting in a cyclohexadiene radical cation.
  - $m/z = 54$ : Corresponding to the butadiene radical cation.

# Chemical Reactivity

## Hydrolysis

As a cyclic anhydride, **cis-1,2,3,6-tetrahydrophtalic anhydride** readily undergoes hydrolysis in the presence of water to form the corresponding dicarboxylic acid, **cis-1,2,3,6-tetrahydrophtalic acid**.



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Caption: Hydrolysis of **cis-1,2,3,6-Tetrahydrophtalic anhydride**.

## Applications

**cis-1,2,3,6-Tetrahydrophtalic anhydride** is a versatile intermediate in organic synthesis. It is widely used as a curing agent for epoxy resins, imparting desirable mechanical and thermal properties to the cured polymers. It also serves as a monomer in the production of unsaturated polyester and alkyd resins for coatings and composites. In the pharmaceutical and agrochemical industries, it is a precursor for the synthesis of various active compounds.

## Safety Information

**cis-1,2,3,6-Tetrahydrophtalic anhydride** is a skin and respiratory sensitizer and can cause serious eye damage.<sup>[8]</sup> It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.

## Conclusion

This technical guide has provided a detailed examination of the chemical structure, stereochemistry, synthesis, and characterization of **cis-1,2,3,6-tetrahydronaphthalic anhydride**. The inclusion of tabulated physicochemical data, detailed experimental protocols, and visual diagrams of key reaction mechanisms aims to equip researchers and professionals with the essential knowledge for the effective utilization of this important chemical intermediate.

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